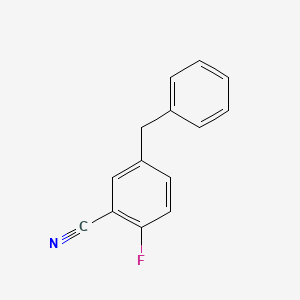

5-Benzyl-2-fluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

5-benzyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C14H10FN/c15-14-7-6-12(9-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |

InChI Key |

KJECTCZUQCGKTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Benzyl 2 Fluorobenzonitrile

Precursor Selection and Initial Synthetic Strategies

The selection of appropriate precursors is a critical first step in the synthesis of 5-benzyl-2-fluorobenzonitrile. A primary strategy involves the late-stage introduction of the benzyl (B1604629) group onto a pre-functionalized 2-fluorobenzonitrile (B118710) core. A key precursor for this approach is 5-bromo-2-fluorobenzonitrile (B68940) . The synthesis of this intermediate can be achieved through the bromination of 2-fluorobenzonitrile. A patented method describes the reaction of o-fluoro-benzoyl chloride with ammonia (B1221849) to form o-fluorobenzamide, which is then dehydrated to yield 2-fluorobenzonitrile. Subsequent bromination in sulfuric acid provides 5-bromo-2-fluorobenzonitrile google.com. This halogenated intermediate is particularly useful as it allows for the introduction of the benzyl group via various cross-coupling reactions.

An alternative strategy involves starting with a benzylated aromatic ring and subsequently introducing the fluoro and cyano functionalities. This could involve the fluorination and cyanation of a suitable benzylbenzene derivative. However, controlling the regioselectivity of these reactions can be challenging. Therefore, the use of a pre-functionalized and selectively halogenated precursor like 5-bromo-2-fluorobenzonitrile often provides a more controlled and efficient synthetic route. This dihalogenated benzonitrile (B105546) derivative offers differential reactivity between the bromide and fluoride (B91410) substituents, where the bromide is more amenable to palladium-catalyzed cross-coupling reactions, while the fluoride favors nucleophilic aromatic substitution ossila.com.

Classical Synthetic Approaches for Benzonitrile Derivatives Applied to this compound

Classical synthetic methods have long been employed for the synthesis of benzonitrile derivatives and can be adapted for the preparation of this compound. These methods, while sometimes requiring harsh conditions, form the foundation of organic synthesis and offer valuable alternatives to modern catalytic systems.

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. In the context of this compound synthesis, SNAr can be envisioned for the introduction of the cyano group. For instance, if a suitable precursor with a good leaving group at the 1-position (para to the benzyl group) is available, a nucleophilic cyanide source could be used to install the nitrile functionality. The fluorine atom at the 2-position, being a moderate activating group for SNAr, would facilitate this transformation. The triple-substituted 2-fluoro-5-nitrobenzonitrile (B100134) is a good example of a scaffold where each substituent has different reactivities, allowing for selective transformations without the need for protecting groups ossila.com.

Cyano-Group Introduction Techniques (e.g., Sandmeyer Reaction, Rosenmund-von Braun Reaction Adaptations)

The introduction of the cyano group is a key transformation in the synthesis of benzonitriles. Two classical methods, the Sandmeyer and Rosenmund-von Braun reactions, are particularly relevant.

The Sandmeyer reaction provides a versatile method to synthesize aryl nitriles from aryl diazonium salts guidechem.comresearchgate.net. In a potential synthetic route to this compound, one could start with 5-benzyl-2-fluoroaniline. This aniline (B41778) derivative can be diazotized with nitrous acid to form the corresponding diazonium salt. Subsequent treatment with a copper(I) cyanide catalyst facilitates the substitution of the diazonium group with a cyanide, yielding the desired product guidechem.comresearchgate.netgoogle.com. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism google.com.

The Rosenmund-von Braun reaction is another classical method for preparing aryl nitriles, involving the reaction of an aryl halide with copper(I) cyanide at elevated temperatures wikipedia.org. For the synthesis of this compound, a precursor such as 5-benzyl-2-fluoro-1-halobenzene could be subjected to cyanation using this method. The reaction typically requires a polar, high-boiling solvent like DMF or nitrobenzene. While effective, the high temperatures can limit the functional group tolerance of the reaction wikipedia.org.

| Reaction Name | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | 5-Benzyl-2-fluoroaniline | 1. NaNO₂, HCl2. CuCN | Versatile for introducing various functional groups. guidechem.comresearchgate.netgoogle.com |

| Rosenmund-von Braun Reaction | 5-Benzyl-2-fluoro-1-halobenzene | CuCN, high temperature | Direct cyanation of aryl halides. wikipedia.org |

Benzylation Strategies (e.g., Friedel-Crafts Alkylation, Cross-Coupling Methods)

The introduction of the benzyl group can be achieved through several classical methods, with Friedel-Crafts alkylation being a prominent example.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride bldpharm.com. In the synthesis of this compound, 2-fluorobenzonitrile could be directly benzylated using benzyl chloride and a Lewis acid. However, Friedel-Crafts alkylations are known to suffer from issues such as over-alkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields bldpharm.com.

A more controlled approach to benzylation involves cross-coupling reactions , which have become a cornerstone of modern organic synthesis. Even before the widespread adoption of modern catalytic systems, early examples of cross-coupling reactions were being developed. These methods offer greater selectivity compared to Friedel-Crafts alkylation.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods, particularly transition-metal catalyzed cross-coupling reactions, have revolutionized the synthesis of complex organic molecules, offering high efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions for C-C and C-F Bond Formation

The formation of the C-C bond between the benzonitrile core and the benzyl group is a key step that can be efficiently achieved using various transition-metal catalyzed cross-coupling reactions. The use of a 5-halo-2-fluorobenzonitrile precursor is central to these strategies.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst google.com. For the synthesis of this compound, 5-bromo-2-fluorobenzonitrile can be coupled with a benzylboronic acid or a potassium benzyltrifluoroborate salt google.com. This reaction generally exhibits high functional group tolerance.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group compatibility google.com. The reaction of 5-bromo-2-fluorobenzonitrile with a benzylzinc reagent, catalyzed by a palladium or nickel complex, would provide another efficient route to the target molecule.

The Kumada coupling employs Grignard reagents as the organometallic partner wikipedia.orgorganic-chemistry.org. A nickel or palladium catalyst can be used to couple 5-bromo-2-fluorobenzonitrile with a benzyl Grignard reagent. This method is often cost-effective but can be limited by the reactivity of the Grignard reagent with certain functional groups organic-chemistry.org.

The Stille coupling , which uses organotin reagents, is also a viable option for the benzylation of 5-bromo-2-fluorobenzonitrile.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Benzylboronic acid/ester | Palladium | High functional group tolerance, stable reagents. google.com |

| Negishi | Benzylzinc halide | Palladium or Nickel | High reactivity, good functional group tolerance. google.com |

| Kumada | Benzylmagnesium halide | Palladium or Nickel | Cost-effective, reactive organometallic reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Benzyltin reagent | Palladium | Mild reaction conditions, tolerant of many functional groups. |

Ligand Design and Optimization in Catalytic Systems for this compound Synthesis

The synthesis of aryl nitriles like this compound often relies on palladium-catalyzed cyanation reactions. The choice of ligand in these catalytic systems is critical as it directly influences catalyst activity, stability, and selectivity. researchgate.netacs.org A significant challenge in these reactions is the deactivation of the palladium catalyst by the cyanide anion, which can strongly coordinate to the metal center. researchgate.net

Modern ligand design focuses on creating sterically bulky and electron-rich phosphine (B1218219) ligands, such as biaryl phosphines (e.g., XPhos, t-BuXPhos), which can stabilize the Pd(0) center and facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govrsc.org The development of palladacycle precatalysts, which are activated by a base, has also been a significant advancement, allowing for efficient catalysis under milder conditions. acs.orgrsc.org

The optimization of these catalytic systems often involves screening a variety of ligands to find the one that provides the highest yield and turnover number for the specific substrate. rsc.orgmit.edu For instance, Buchwald and co-workers developed palladacycle precatalysts with ligands like XPhos and t-BuXPhos for the cyanation of aryl halides, achieving excellent yields for a range of substrates. rsc.org The use of N-heterocyclic carbenes (NHCs) as alternative ligands to phosphines is also an area of active research, offering different steric and electronic properties that can be beneficial for certain transformations. nih.govrsc.org

Table 1: Comparison of Ligand Types in Palladium-Catalyzed Cyanation

| Ligand Type | Key Characteristics | Advantages |

| Trialkyl/Triaryl Phosphines | Basic, electron-rich ligands. | Readily available, well-understood reactivity. |

| Biaryl Phosphines (e.g., Buchwald ligands) | Sterically bulky, electron-rich, provide stability to the catalytic species. | High turnover numbers, applicable to a broad range of substrates, including less reactive aryl chlorides. rsc.orgrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable metal complexes. | High thermal stability, can be an alternative to phosphine ligands. nih.govrsc.org |

| Pincer Ligands | Tridentate ligands that bind tightly to the metal center. | Offer enhanced stability to the catalyst. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This includes the use of safer solvents, minimizing waste, and improving atom economy. wjpmr.comnih.gov

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into greener alternatives has explored solvent-free reactions and the use of water as a reaction medium. nih.govresearchgate.net For the synthesis of benzonitriles, methods have been developed that proceed in aqueous media, which is a significant step towards a more environmentally benign process. rsc.orgacs.orgnih.gov For example, a one-pot synthesis of aryl nitriles from aromatic aldehydes has been demonstrated in water, minimizing pollution. rsc.org Palladium-catalyzed cyanation of aryl halides has also been successfully carried out in aqueous conditions, sometimes at room temperature, which further enhances the green credentials of the process. acs.org

Solvent-free synthesis is another key principle of green chemistry. wjpmr.comresearchgate.net While specific examples for this compound are not prevalent, the general trend in organic synthesis is to explore mechanochemistry (grinding reactants together) or reactions at elevated temperatures without a solvent. wjpmr.com

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net In the context of this compound synthesis, this involves choosing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Traditional methods for nitrile synthesis, such as the Sandmeyer reaction, often use stoichiometric amounts of toxic reagents like copper(I) cyanide and produce significant amounts of waste. researchgate.net Modern catalytic methods, particularly palladium-catalyzed cyanation using less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]), offer a significant improvement in terms of both safety and atom economy. rsc.orgorganic-chemistry.org Some methods have even been developed that are ligand-free, further simplifying the reaction and reducing waste. organic-chemistry.org

The choice of the cyanating agent is crucial. The use of reagents like formamide (B127407) or 1,4-dicyanobenzene as the nitrile source in copper or nickel-catalyzed reactions, respectively, represents a move away from highly toxic metal cyanides. rsc.orgorganic-chemistry.org

Table 2: Comparison of Cyanating Agents

| Cyanating Agent | Metal Catalyst | Advantages | Disadvantages |

| **Metal Cyanides (e.g., KCN, NaCN, Zn(CN)₂) ** | Palladium, Nickel | High reactivity, well-established methods. | Highly toxic, generates stoichiometric metal waste. rsc.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium | Low toxicity, inexpensive, easy to handle. organic-chemistry.org | Requires higher temperatures in some cases. |

| Formamide | Copper | Inexpensive, readily available cyanide source. rsc.org | May require specific catalysts and conditions. |

| 1,4-Dicyanobenzene | Nickel (photocatalysis) | Avoids the use of metal cyanide salts. organic-chemistry.org | Requires a photocatalytic setup. |

Waste minimization is a core tenet of green chemistry. researchgate.net In the synthesis of this compound, this can be achieved by using catalytic rather than stoichiometric reagents, recycling solvents and catalysts, and designing processes that generate benign byproducts. researchgate.net

Process Intensification and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process intensification and scalability. youtube.com Continuous flow chemistry is a key technology in this area, offering several advantages over traditional batch processing. rsc.orgnih.gov

Continuous flow reactors provide superior heat and mass transfer, which allows for better control over reaction conditions, especially for highly exothermic reactions. youtube.com This enhanced control can lead to higher yields, improved safety, and greater consistency in product quality. rsc.org The small reaction volume at any given time in a flow reactor also minimizes the risk associated with handling hazardous materials. rsc.org

The scalability of a synthesis is a critical factor for industrial production. Flow chemistry facilitates a more straightforward scale-up process compared to batch reactions. rsc.orgnih.gov Instead of using larger and larger reactors, production can be increased by running the flow system for longer periods or by "scaling out" – using multiple reactors in parallel. rsc.org This approach avoids many of the challenges associated with altering the surface-to-volume ratio in large batch reactors. rsc.org The development of cyanide-free continuous flow processes for nitrile synthesis is a particularly promising area for industrial applications due to the improved safety profile. rsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 2 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Benzyl-2-fluorobenzonitrile. By analyzing the chemical shifts, coupling constants, and through-bond correlations, the precise connectivity of atoms can be established.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Analysis

To achieve a complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques resolve spectral overlap and reveal the intricate network of spin-spin couplings.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY is expected to show correlations between the adjacent aromatic protons on both the benzyl (B1604629) and the fluorobenzonitrile rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu This is crucial for assigning the signals of the protonated carbons in the molecule. The methylene (B1212753) bridge (-CH₂-) protons would show a clear correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon of the nitrile group and the ipso-carbons of the aromatic rings. Correlations from the methylene protons to the carbons of both aromatic rings would firmly establish the connectivity of the benzyl and fluorobenzonitrile moieties.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Methylene (-CH₂-) | ~4.0 | ~41 | C1', C2', C6', C4, C5, C6 |

| Phenyl H2'/H6' | 7.2-7.4 | ~129 | C1', C3'/C5', CH₂ |

| Phenyl H3'/H5' | 7.2-7.4 | ~129 | C1', C2'/C6' |

| Phenyl H4' | 7.1-7.3 | ~127 | C2'/C6' |

| Phenyl C1' | - | ~139 | H2'/H6', CH₂ |

| Fluoro-benzonitrile H3 | 7.5-7.7 | ~132 | C1, C5, CN |

| Fluoro-benzonitrile H4 | 7.3-7.5 | ~130 | C2, C6, CN |

| Fluoro-benzonitrile H6 | 7.4-7.6 | ~116 | C2, C4, C5, CH₂ |

| Fluoro-benzonitrile C1 | - | ~115 (d) | H3, H6 |

| Fluoro-benzonitrile C2 | - | ~163 (d) | H3 |

| Fluoro-benzonitrile C5 | - | ~140 | H3, H4, H6, CH₂ |

| Nitrile (-CN) | - | ~118 | H3, H4 |

Note: Chemical shifts are estimates based on data for similar structures. 'd' indicates a doublet due to fluorine coupling.

Fluorine-19 NMR Chemical Shift Analysis and Electronic Environment Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom in this compound. wikipedia.org The ¹⁹F chemical shift is highly dependent on the electron density and the nature of the surrounding substituents. For aromatic fluorides, the chemical shift typically falls within a well-defined range. nih.gov The fluorine atom at the C2 position is expected to exhibit a chemical shift influenced by the electron-withdrawing nitrile group and the benzyl substituent at the meta position. The coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would provide further structural confirmation. Based on data for 2-fluorobenzonitrile (B118710) and related compounds, the ¹⁹F chemical shift is anticipated to be in the region of -110 to -130 ppm relative to CFCl₃. colorado.educhemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Characteristic Vibrational Modes of Nitrile and Fluorine Moieties

The IR and Raman spectra of this compound are expected to be rich with characteristic absorption and scattering bands that confirm the presence of its key functional groups.

Nitrile (C≡N) Stretching: The nitrile group has a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2220-2240 cm⁻¹. researchgate.net This band is also expected to be present in the Raman spectrum.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, usually in the region of 1250-1020 cm⁻¹. The exact position can be influenced by the aromatic system.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | IR, Raman | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |

| C-F Stretch | 1250 - 1020 | IR | Strong |

Conformational Analysis via Vibrational Spectroscopy

While this compound has a degree of conformational flexibility due to the rotation around the single bond of the methylene bridge, this is not expected to produce distinct, easily resolvable conformers at room temperature that could be readily distinguished by standard IR or Raman spectroscopy. The primary vibrational modes are associated with the main functional groups and the aromatic skeletons.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₀FN), the exact mass of the molecular ion (M⁺) can be determined with high-resolution mass spectrometry (HRMS), confirming its elemental composition.

Upon electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of the benzyl group: Cleavage of the bond between the methylene group and the fluorobenzonitrile ring would result in a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a very prominent peak for benzyl-substituted compounds.

Formation of a tropylium (B1234903) ion: The benzyl cation can rearrange to the highly stable tropylium ion, also at m/z 91.

Loss of HCN: The benzonitrile (B105546) moiety can lose a molecule of hydrogen cyanide, leading to a fragment ion with a mass 27 units less than the parent or a major fragment.

Loss of a fluorine atom: Fragmentation involving the loss of a fluorine atom (mass 19) is also possible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This precision allows for the confident determination of the elemental composition of a molecule. For this compound, HRMS would provide the exact mass, which can be compared to the theoretical mass calculated from its molecular formula, C₁₄H₁₀FN.

While no specific experimental HRMS data for this compound has been published, the theoretical monoisotopic mass can be calculated.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀FN |

| Theoretical Monoisotopic Mass | 211.0797 u |

| Experimental Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would be analyzed to piece together the compound's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a tropylium ion (m/z 91) and a fluorobenzonitrile radical cation or vice versa. Other potential fragmentations could involve the loss of the nitrile group or the fluorine atom.

As no experimental MS/MS data is available, a detailed table of fragmentation pathways cannot be constructed.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals that no crystal structure for this compound has been deposited. Therefore, no experimental data on its solid-state structure is available.

Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules of this compound would arrange themselves in a crystal lattice. This arrangement is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···F hydrogen bonds. The nitrile and fluoro substituents would likely play a significant role in directing these interactions.

Without experimental data, the specific nature and geometry of these interactions remain speculative.

| Interaction Type | Atoms Involved | Distance (Å) | **Angle (°) ** |

| Data not available | Data not available | Data not available | Data not available |

Torsional Angles and Bond Lengths in the Crystalline State

In the absence of a crystal structure, no empirical data on bond lengths and torsional angles can be provided.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (benzyl bridge) | Data not available |

| C-F | Data not available |

| C≡N | Data not available |

| **Torsional Angles (°) ** | |

| Phenyl-CH₂-Phenyl | Data not available |

Theoretical and Computational Investigations of 5 Benzyl 2 Fluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-benzyl-2-fluorobenzonitrile, these methods would provide a deep understanding of its electronic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A DFT analysis of this compound would typically involve the B3LYP functional with a basis set such as 6-311++G(d,p) to balance accuracy and computational cost.

Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a related compound, 2-amino-5-fluorobenzonitrile, DFT calculations have been used to determine these orbital energies and show that charge transfer occurs within the molecule.

Charge Distribution: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) would be used to calculate the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites, providing insight into intermolecular interactions and chemical reactivity.

A hypothetical data table for the calculated ground state properties of this compound is presented below, based on typical results for similar aromatic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Ab Initio Methods for Electronic Excitation and Reactivity Prediction

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study excited states. TD-DFT calculations would predict the electronic absorption spectra (UV-Vis spectra) by determining the energies and oscillator strengths of electronic transitions. nih.gov This would allow for a direct comparison with experimentally measured spectra.

Reactivity descriptors, which can be derived from the results of quantum chemical calculations, would further predict how this compound might behave in chemical reactions.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of this compound are key to understanding its physical properties and interactions with other molecules.

Energy Minimization and Conformational Landscapes

The presence of a flexible benzyl (B1604629) group means that this compound can exist in multiple conformations. Computational methods are used to find the most stable three-dimensional arrangements of the atoms. This process involves:

Potential Energy Surface Scan: The dihedral angle defining the rotation of the benzyl group relative to the fluorobenzonitrile ring would be systematically changed to map the potential energy surface.

Geometry Optimization: The starting structures from the scan would be fully optimized to find the energy minima, which correspond to stable conformers.

Studies on similar molecules, such as 5-benzylimidazolidin-4-one derivatives, have shown that the benzyl group can adopt different low-energy conformations, with energy differences often being small (less than 2 kcal/mol). ethz.ch This suggests that this compound is also likely to have a flexible structure with several accessible conformations at room temperature. The conformational landscapes of benzyl alcohol derivatives are also known to be influenced by subtle intramolecular interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

To understand how the molecule behaves over time, molecular dynamics (MD) simulations would be performed. An MD simulation calculates the trajectory of atoms and molecules, providing a view of the conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). For a molecule like this compound, an MD simulation could reveal the preferred orientations of the benzyl group and how it interacts with solvent molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and helping to interpret experimental spectra. For this compound, the following spectroscopic parameters would be calculated:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared to experimental data, can help to confirm the structure and assign the signals in the experimental spectrum.

Vibrational Spectra (IR and Raman): The harmonic vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. The calculated spectrum of a related molecule, 2-amino-5-fluorobenzonitrile, has been shown to have a good correlation with the experimental FTIR and FT-Raman spectra.

A hypothetical data table comparing experimental and calculated vibrational frequencies is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2230 | 2235 | Nitrile stretch |

| ν(C-F) | 1250 | 1255 | C-F stretch |

| Aromatic C-H stretch | 3050 | 3055 | Aromatic C-H stretch |

This table is illustrative and represents the type of data that would be generated from vibrational frequency calculations.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step for the unambiguous structural assignment of novel molecules. nih.gov For this compound, this would involve a multi-step process to ensure accuracy.

The initial step is typically a conformational search to identify the molecule's most stable three-dimensional structures. Subsequently, the geometries of these conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). github.io

Following geometry optimization, NMR shielding constants are calculated for each conformer. More advanced functionals and larger basis sets, for instance WP04/6-311++G(2d,p), are often employed for this step to achieve higher accuracy. github.io The inclusion of solvent effects, commonly using the Polarizable Continuum Model (PCM), is critical for simulating experimental conditions in solution. github.io The final predicted NMR spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population distribution. This approach accounts for the dynamic nature of the molecule in solution.

For complex molecules, data-driven methods that leverage machine learning and large databases of known NMR parameters are also emerging as a faster alternative to traditional quantum chemistry calculations. nih.gov

Table 1: Illustrative Data for Predicted ¹³C NMR Chemical Shifts of this compound

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| C≡N | Data not available | Data not available | Data not available |

| CH₂ | Data not available | Data not available | Data not available* |

| C1' (Benzyl) | Data not available | Data not available | Data not available |

| C2'/C6' (Benzyl) | Data not available | Data not available | Data not available |

| C3'/C5' (Benzyl) | Data not available | Data not available | Data not available |

| C4' (Benzyl) | Data not available | Data not available | Data not available |

| This table illustrates the type of data that would be generated from a computational NMR study. Specific values for this compound are not currently available in the literature. |

Simulated Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational simulations of these spectra are invaluable for assigning the observed vibrational bands to specific molecular motions.

For this compound, the process would begin with the optimization of the molecular geometry and the calculation of harmonic vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G** basis set. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model. sxu.edu.cn

The output of these calculations includes the frequencies of the fundamental vibrational modes, their IR intensities, and their Raman scattering activities. nih.gov This allows for the generation of a theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman spectra. nih.gov Such a comparison enables a detailed assignment of the experimental bands to specific stretching, bending, and torsional motions within the molecule, such as the C≡N stretch, C-F stretch, and various vibrations of the aromatic rings. Studies on related molecules like 2-fluorobenzonitrile (B118710) have successfully used these methods to assign their vibronic spectra. sxu.edu.cn

Table 2: Illustrative Vibrational Mode Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |

| Data not available | Data not available | Data not available | ν(C≡N) |

| Data not available | Data not available | Data not available | ν(C-F) |

| Data not available | Data not available | Data not available | Aromatic ν(C-H) |

| Data not available | Data not available | Data not available | Aromatic ν(C=C) |

| Data not available | Data not available | Data not available | CH₂ Scissoring |

| Data not available | Data not available | Data not available | Ring Deformation |

| This table represents the expected format for the assignment of vibrational modes based on a comparison of experimental and computational data. Specific data for this compound is not available. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

Computational Elucidation of Reaction Pathways Involving this compound

To investigate a potential reaction involving this compound, such as its synthesis or subsequent transformation, computational methods can map out the entire potential energy surface of the reaction. This involves identifying the structures of all reactants, intermediates, transition states, and products.

For instance, in a hypothetical reaction, DFT calculations would be performed to locate the stationary points along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that a located transition state correctly connects the reactant and product (or intermediate) states. This provides a detailed, step-by-step pathway of the chemical transformation. For example, studies on the C-CN bond activation of fluorinated benzonitriles by nickel complexes have utilized computational methods to determine the structures of key intermediates and products. acs.org

Barrier Heights and Rate Constant Predictions for Key Transformations

Once the transition states are located and verified, their energies relative to the reactants can be calculated. This energy difference is the activation energy barrier, or barrier height, for the reaction.

The accuracy of these barrier heights is crucial, as they are used in the transition state theory to estimate the reaction rate constants. Highly accurate methods may be required for reliable predictions. The calculated rate constants can then be compared with experimental kinetic data, if available, to validate the proposed reaction mechanism. This analysis provides a quantitative understanding of the reaction kinetics and can help in optimizing reaction conditions.

Table 3: Hypothetical Calculated Reaction Energetics for a Transformation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| Transition State 1 (TS1) | Data not available | |

| Intermediate | Data not available | |

| 2 | Transition State 2 (TS2) | Data not available |

| Products | Data not available | |

| This table illustrates how the relative energies of species along a reaction pathway would be presented. Specific data for reactions involving this compound is not available in the searched literature. |

Reactivity and Transformation Pathways of 5 Benzyl 2 Fluorobenzonitrile

Nucleophilic Additions to the Nitrile Group

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity is fundamental to the conversion of nitriles into other important functional groups.

The nitrile group of 5-Benzyl-2-fluorobenzonitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds through the nucleophilic addition of water (in acid) or hydroxide (B78521) ion (in base) to the nitrile carbon. pressbooks.pub

Under basic conditions, the hydroxide ion attacks the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate is then protonated to a hydroxy imine, which tautomerizes to the more stable 5-benzyl-2-fluorobenzamide. pressbooks.pub With continued heating in the presence of a base, the amide can be further hydrolyzed to yield the corresponding carboxylate salt, which upon acidic workup gives 5-benzyl-2-fluorobenzoic acid. pressbooks.pub

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by a water molecule. A series of proton transfers and tautomerization steps leads to the formation of the amide, which can be further hydrolyzed to the carboxylic acid under the reaction conditions. The conversion of fluorinated benzonitriles to their corresponding benzoic acids or benzamides is a well-established synthetic route. google.comgoogle.com

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product(s) |

|---|---|---|

| This compound | H₂O, H₂SO₄ (aq), heat | 5-Benzyl-2-fluorobenzoic acid |

| This compound | 1. NaOH (aq), heat; 2. H₃O⁺ | 5-Benzyl-2-fluorobenzoic acid |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org This reaction provides a powerful method for the synthesis of ketones.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the nitrile carbon. libretexts.orglibretexts.org This addition breaks the pi bond of the nitrile and forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup step breaks down the imine to form a ketone. libretexts.org

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(5-benzyl-2-fluorophenyl)ethan-1-one. This transformation is a general and widely used method for ketone synthesis from nitriles. google.comyoutube.com

Table 2: Ketone Synthesis from this compound

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide salt | 1-(5-benzyl-2-fluorophenyl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Iminolithium salt | (5-benzyl-2-fluorophenyl)(phenyl)methanone |

While less common than additions, the nitrile group can participate in cycloaddition reactions. One of the most notable examples is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, involves the azide (B81097) anion acting as a 1,3-dipole that reacts with the nitrile's pi system. Although specific examples involving this compound are not prominently documented, the general reactivity pattern suggests its potential to form the corresponding 5-(5-benzyl-2-fluorophenyl)tetrazole under appropriate conditions. Other types of cycloadditions, such as [2+2] or [4+2] reactions involving nitriles, are generally less favorable but can occur with highly activated reaction partners.

Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome and reactivity governed by the electronic and steric effects of the three substituents: the benzyl (B1604629) group, the fluorine atom, and the cyano group.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. msu.edumasterorganicchemistry.com The existing substituents on the ring determine its reactivity and the position of the incoming electrophile.

Cyano (-CN): This group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivator of the ring towards EAS. It directs incoming electrophiles to the meta position. uci.edu

Benzyl (-CH₂Ph): As an alkyl group, it is an electron-donating group through induction and hyperconjugation. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. mnstate.edu

In this compound, the ring is 1,2,5-trisubstituted. The available positions for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

-F at C2: Directs ortho (C3) and para (C6).

-CN at C1: Directs meta (C3 and C5). Since C5 is already occupied, it directs to C3.

-Benzyl at C5: Directs ortho (C4, C6) and para (C1). Since C1 is occupied, it directs to C4 and C6.

The combined effects suggest that the most likely positions for electrophilic attack are C3, C4, and C6. The cyano group strongly deactivates the entire ring, making harsh reaction conditions necessary. The activating benzyl group and the ortho-, para-directing fluorine compete with the meta-directing cyano group. Position C3 is meta to the benzyl group but ortho to the fluorine and meta to the cyano group. Position C4 is ortho to the benzyl group but meta to the fluorine. Position C6 is para to the fluorine and ortho to the benzyl group.

Considering the powerful deactivating nature of the cyano group, electrophilic substitution on this ring is challenging. However, if a reaction were to occur, the positions ortho and para to the activating benzyl group (C4 and C6) would be favored over the position ortho to the deactivating fluorine (C3), with steric hindrance from the adjacent benzyl group potentially disfavoring the C4 position. Therefore, the C6 position is a likely candidate for substitution.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Benzyl-2-fluoro-4-nitrobenzonitrile and/or 5-Benzyl-2-fluoro-6-nitrobenzonitrile | The activating benzyl group directs ortho/para (C4, C6). The deactivating cyano group makes the reaction difficult. |

| Bromination | Br⁺ | 5-Benzyl-4-bromo-2-fluorobenzonitrile and/or 5-Benzyl-6-bromo-2-fluorobenzonitrile | The benzyl group's activating effect likely overcomes the deactivating effects, directing to its ortho/para positions. |

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

The this compound molecule is well-suited for SNAr reactions at the C2 position.

Leaving Group: The fluorine atom is a good leaving group for SNAr, in part because its high electronegativity polarizes the C-F bond, making the carbon susceptible to nucleophilic attack. masterorganicchemistry.com

Activating Group: The cyano group is a strong electron-withdrawing group and is positioned ortho to the fluorine atom. This placement is ideal for activating the ring towards nucleophilic attack and for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.com

Deactivating Group (for SNAr): The benzyl group is electron-donating, which slightly counteracts the electron deficiency of the ring. However, the powerful activating effect of the ortho-cyano group typically dominates.

Therefore, strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines (e.g., ammonia (B1221849), piperidine), or thiolates can readily displace the fluorine atom to form a new substituted benzonitrile (B105546) derivative. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 5-benzyl-2-methoxybenzonitrile. This type of reaction is highly efficient for polyfluoroarenes, especially when electron-withdrawing groups are present. nih.gov

Table 4: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent | Product |

|---|---|---|

| Methoxide | Sodium methoxide (NaOCH₃) | 5-Benzyl-2-methoxybenzonitrile |

| Amide | Sodium amide (NaNH₂) | 2-Amino-5-benzylbenzonitrile |

Reactions Involving the Benzyl Moiety

The benzyl group, consisting of a methylene (B1212753) bridge (-CH2-) connected to a phenyl ring, is a site of significant chemical reactivity. The proximity of the phenyl ring stabilizes intermediates such as radicals and carbocations at the benzylic position, making the methylene bridge and the benzyl phenyl ring susceptible to various transformations.

Oxidation and Reduction of the Methylene Bridge

The methylene bridge in this compound represents a primary target for oxidation and reduction reactions, allowing for the interconversion between different oxidation states at the benzylic carbon.

Oxidation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, rendering them susceptible to oxidation. nih.gov In diarylmethane systems, the methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and manganese dioxide (MnO₂). For instance, the oxidation of substituted 2- and 4-benzylpyridines to their corresponding benzoylpyridines has been successfully achieved using copper or iron catalysts with molecular oxygen as the oxidant. beilstein-journals.org This suggests that this compound could likely be converted to 2-fluoro-5-benzoylbenzonitrile under similar conditions. The reaction would proceed via the formation of a benzylic radical intermediate, which is then further oxidized to the ketone.

| Starting Material | Product | Reagents and Conditions | Reference |

| Substituted 2- and 4-benzylpyridines | Substituted benzoylpyridines | CuI or FeCl₂·4H₂O, O₂ | beilstein-journals.org |

| Papaverine | Papaveraldine | Iron catalyst, O₂ | beilstein-journals.org |

| Diarylmethanes | Diarylketones | NBS, sunlight, heat, H₂O | nih.gov |

Reduction: Conversely, if this compound were first oxidized to 2-fluoro-5-benzoylbenzonitrile, the resulting ketone could be reduced back to the methylene group. Standard methods for the reduction of aryl ketones to alkanes include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). masterorganicchemistry.com Catalytic hydrogenation over a palladium catalyst is another effective method for reducing benzylic ketones. libretexts.org These reactions are crucial for synthetic strategies that require the temporary installation of a directing group or for accessing different structural analogues.

| Reaction | Reagents | Substrate Scope | Reference |

| Clemmensen Reduction | Zn(Hg), HCl | Aryl ketones | masterorganicchemistry.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketones | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Pd/C | Aryl ketones, Nitro groups | libretexts.org |

Functionalization of the Benzyl Phenyl Ring

The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent already present on this ring (the 2-fluorobenzonitrile-5-yl)methyl group) will determine the position of the incoming electrophile. Since alkyl groups are generally ortho, para-directing activators, functionalization is expected to occur primarily at the ortho and para positions of the benzyl phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The presence of the electron-withdrawing 2-fluorobenzonitrile (B118710) moiety on the other side of the methylene bridge could have a deactivating effect on the benzyl ring, potentially requiring harsher reaction conditions for these transformations. youtube.comlibretexts.org

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct substrate for these reactions without prior functionalization, its derivatives, particularly halogenated ones, are excellent candidates.

Suzuki, Sonogashira, Heck, and Stille Coupling Reactions

To utilize this compound in these coupling reactions, it would first need to be halogenated, for instance, on the benzyl phenyl ring. The resulting aryl halide could then participate in various cross-coupling reactions.

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. A bromo-functionalized derivative of this compound could react with various aryl or vinyl boronic acids to form more complex biaryl or styrenyl structures. The presence of other functional groups, such as the nitrile and fluoride (B91410), can sometimes influence the catalytic activity. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org An iodo- or bromo-substituted this compound could be coupled with a variety of alkynes to introduce an alkynyl moiety.

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. wikipedia.org A halogenated this compound could be coupled with alkenes to introduce vinyl groups.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for an organic halide. nih.gov While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling.

| Coupling Reaction | Typical Substrates | Catalyst System | Reference |

| Suzuki | Aryl/Vinyl Halides + Organoboron Reagents | Pd catalyst, Base | nih.gov |

| Sonogashira | Aryl/Vinyl Halides + Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Base | wikipedia.org |

| Heck | Aryl/Vinyl Halides + Alkenes | Pd catalyst, Base | wikipedia.org |

| Stille | Aryl/Vinyl Halides + Organotin Reagents | Pd catalyst | nih.gov |

C-H Activation Strategies for Further Functionalization

Direct C-H activation is an increasingly important area of research that avoids the need for pre-functionalization of the substrate. For this compound, C-H activation could potentially occur at several positions, including the benzyl phenyl ring or even the benzonitrile ring, although the latter is generally less reactive towards electrophilic C-H activation due to the deactivating nature of the nitrile and fluoro groups.

Application of 5 Benzyl 2 Fluorobenzonitrile in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The structure of 5-Benzyl-2-fluorobenzonitrile is well-suited for the synthesis of both polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The benzyl (B1604629) moiety can serve as a precursor to additional fused aromatic rings, while the fluorobenzonitrile core provides a handle for constructing heterocyclic structures.

The formation of PAHs often involves the reaction of resonantly stabilized radicals like the benzyl radical. nih.govrsc.org The benzyl group in this compound can, under appropriate thermal or photochemical conditions, undergo homolytic cleavage to generate a benzyl radical. This radical can then participate in cyclization and annulation reactions to form larger PAH systems. For instance, intramolecular cyclization could lead to fluorene (B118485) derivatives, or intermolecular reactions with other aromatic species could build up more complex, multi-ring structures. rsc.org

The fluorobenzonitrile portion of the molecule is a versatile precursor for a variety of heterocycles. sigmaaldrich.comontosight.ai The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, or it can be hydrolyzed to an amide and then cyclized to form various nitrogen-containing heterocycles. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of heteroatoms and the formation of fused heterocyclic rings.

Table 1: Potential Reactions for PAH and Heterocycle Synthesis

| Starting Material | Reagents and Conditions | Product Type |

| This compound | High temperature/photolysis | Fluorene derivatives (intramolecular), larger PAHs (intermolecular) |

| This compound | Sodium azide (B81097) (NaN3), Lewis acid | Tetrazole derivative |

| This compound | Hydrazine (B178648) (N2H4) | Pyrazole or other nitrogen heterocycles |

| This compound | Hydroxylamine (NH2OH) | Isoxazole or other nitrogen-oxygen heterocycles |

| This compound | Nucleophile (e.g., R-SH, R-OH, R-NH2) followed by cyclization | Fused heterocycles (e.g., thienobenzonitriles, furobenzonitriles, quinolines) |

Role as a Key Intermediate in Multi-Step Total Synthesis of Natural Products

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in many biologically active molecules. Its analogue, 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile, is a known intermediate in the synthesis of the anticancer drug Entrectinib, highlighting the value of this class of compounds in medicinal chemistry. smolecule.com The synthetic versatility of this compound makes it a valuable intermediate for accessing complex natural product scaffolds.

The synthetic utility of this compound as an intermediate stems from the ability to selectively transform its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an aldehyde, providing a wide range of synthetic handles. google.com The fluorine atom can be displaced by various nucleophiles, and the benzyl group can be modified through oxidation of the methylene (B1212753) bridge or electrophilic substitution on the phenyl ring. These transformations allow for the stepwise construction of complex molecular frameworks.

Table 2: Key Synthetic Transformations of this compound for Natural Product Synthesis

| Functional Group | Transformation | Reagents | Resulting Functional Group |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic acid |

| Nitrile | Reduction | LiAlH4, H2/catalyst | Primary amine |

| Nitrile | Partial Reduction | DIBAL-H | Aldehyde |

| Fluoro | Nucleophilic Substitution | Nu- (e.g., RO-, RS-, R2N-) | Ether, Thioether, Amine |

| Benzyl (methylene) | Oxidation | KMnO4, CrO3 | Ketone |

| Benzyl (phenyl ring) | Electrophilic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitrated, Brominated derivatives |

Precursor for Advanced Ligand Design in Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. This compound offers an attractive scaffold for the design of new ligands. The nitrile group itself can act as a coordinating group to a metal center. Alternatively, it can be readily converted into other common ligating groups, such as primary amines or amides. The fluorine atom can also participate in coordination or be substituted to introduce other donor atoms.

The benzyl group provides steric bulk, which can be tuned to influence the selectivity of a catalyst. Furthermore, the phenyl ring of the benzyl group can be functionalized with other coordinating groups, leading to bidentate or multidentate ligands. The combination of a hard nitrogen donor from the nitrile or amine and a soft donor from a functionalized benzyl group could lead to interesting hemilabile ligand systems.

Table 3: Potential Ligand Architectures from this compound

| Modification of this compound | Ligand Type | Potential Metal Coordination |

| Reduction of nitrile to amine | Monodentate N-donor | Pd, Rh, Ir, Ru |

| Functionalization of benzyl ring with phosphine (B1218219) | Bidentate P,N-donor | Pd, Ni, Rh |

| Substitution of fluorine with a pyridyl group | Bidentate N,N-donor | Cu, Fe, Co |

| Conversion of nitrile to an N-heterocyclic carbene precursor | N-heterocyclic carbene (NHC) ligand | Ru, Pd, Au |

Building Block for Fluorescent Probes and Dyes

Fluorobenzonitriles are known precursors to fluorescent materials. google.com The this compound core can be elaborated into a variety of fluorescent probes and dyes. The benzonitrile (B105546) moiety can be part of a larger conjugated system, and the electron-withdrawing nature of the nitrile and fluorine can influence the photophysical properties of the resulting dye.

The synthesis of fluorescent dyes from this compound would involve extending the π-conjugation of the molecule. This can be achieved through cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the position of the fluorine atom (after conversion to a more reactive leaving group like triflate) or at other positions on the aromatic rings. The benzyl group can also be functionalized with donor or acceptor groups to create push-pull systems, which are common in fluorescent dyes. For instance, cyanine (B1664457) dyes can be synthesized from precursors containing a benzyl group. google.com

Table 4: Synthetic Strategies for Fluorescent Dyes from this compound

| Reaction Type | Reagents | Potential Dye Class |

| Suzuki Coupling (at F position, via triflate) | Arylboronic acid, Pd catalyst | Biaryl-based fluorophores |

| Sonogashira Coupling (at F position, via triflate) | Terminal alkyne, Pd/Cu catalyst | Aryl-alkynyl fluorophores |

| Knoevenagel Condensation (on benzaldehyde (B42025) derived from nitrile) | Active methylene compound | Coumarin-like dyes |

| Functionalization of benzyl ring | Introduction of donor/acceptor groups | Push-pull dyes |

Design and Synthesis of Novel Scaffolds for Chemical Libraries

Chemical libraries are essential tools in drug discovery and chemical biology. This compound is an excellent starting point for the construction of diverse chemical libraries due to its multiple points for diversification. The three main components of the molecule—the benzyl group, the fluorobenzonitrile core, and the nitrile function—can all be independently modified to generate a large number of structurally related compounds.

The nitrile group can be converted to a variety of other functional groups, such as amides, carboxylic acids, amines, and tetrazoles. The fluorine atom can be substituted with a range of nucleophiles. The benzyl group offers two sites for diversification: the methylene bridge can be oxidized, and the phenyl ring can undergo electrophilic substitution at various positions. This multi-directional diversification allows for a thorough exploration of the chemical space around the this compound scaffold.

Table 5: Diversification Points for Chemical Library Synthesis

| Diversification Point | Chemical Transformation | Examples of Reagents |

| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | H3O+, LiAlH4, NaN3 |

| Fluoro Group | Nucleophilic Aromatic Substitution | R-OH, R-SH, R2NH |

| Benzyl Methylene | Oxidation | KMnO4, CrO3 |

| Benzyl Phenyl Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2, Acyl chlorides |

| Benzonitrile Ring | Further Substitution (e.g., metalation-functionalization) | n-BuLi followed by electrophile |

Potential Applications of 5 Benzyl 2 Fluorobenzonitrile in Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis for Advanced Materials

Based on the available scientific literature, there are no specific, documented instances of 5-Benzyl-2-fluorobenzonitrile being used as a monomer in polymer synthesis. The following subsections are therefore placeholders for potential future research.

There are no research findings or data tables available that describe the synthesis or properties of polyimides or polyamides derived from this compound.

There are no research findings or data tables available that detail the synthesis or properties of specialty polymers derived from this compound with enhanced thermal or optical properties.

Integration into Liquid Crystal Displays

There are no research findings or data tables available that describe the integration of this compound into liquid crystal displays.

Q & A

Q. What are the established synthetic routes for 5-Benzyl-2-fluorobenzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using fluorinated boronic acids and halogenated benzyl precursors. For example, brominated intermediates like 2-(bromomethyl)-5-fluorobenzonitrile (CAS 305800-60-6) can react with benzylboronic acid derivatives under palladium catalysis . Alternative routes involve nucleophilic aromatic substitution on halogenated benzonitriles using benzylamines or Grignard reagents, optimized for regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and electronic environments (e.g., distinct shifts for fluorine at C2 and benzyl at C5) .

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

- IR Spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and aromatic C-F bonds .

Q. How is purity assessed and optimized during synthesis?

Purity is determined via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC) . Recrystallization from ethanol or dichloromethane/hexane mixtures removes byproducts. Suppliers report >97.0% purity for intermediates like (5-bromo-2-fluorophenyl)acetonitrile, validated by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation side reactions?

Dehalogenation during coupling reactions is mitigated by:

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) require:

Q. How do substituents influence regioselectivity in electrophilic substitutions?

The nitrile group at C2 is strongly electron-withdrawing, directing electrophiles to the meta position (C5). The benzyl group at C5 further modifies reactivity by steric hindrance, favoring para/ortho substitution in subsequent reactions. This interplay is critical for designing derivatives like 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile (CAS 1108745-25-0) .

Q. What are the stability considerations for long-term storage of fluorinated benzonitriles?

- Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the nitrile group .

- Avoid exposure to moisture or strong bases, which degrade the compound into carboxylic acids or amides .

Methodological Recommendations

- Synthetic Design : Prioritize Pd-catalyzed couplings over Friedel-Crafts alkylation to avoid carbocation rearrangements .

- Data Validation : Combine experimental spectra with computational models (e.g., Gaussian 16) to resolve ambiguities .

- Safety : Fluorinated nitriles may release toxic HF upon decomposition; use fume hoods and HF-neutralizing kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.